molecular formula C9H15Br B2532860 2-Bromospiro[4.4]nonane CAS No. 2247104-07-8

2-Bromospiro[4.4]nonane

Cat. No.: B2532860
CAS No.: 2247104-07-8
M. Wt: 203.123
InChI Key: SKFCPQOOXGAMRR-UHFFFAOYSA-N
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Description

2-Bromospiro[44]nonane is a chemical compound with the molecular formula C9H15Br It is a brominated derivative of spiro[44]nonane, characterized by a spirocyclic structure where a bromine atom is attached to one of the carbon atoms in the nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromospiro[4.4]nonane typically involves the bromination of spiro[4.4]nonane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Bromospiro[4.4]nonane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form spiro[4.4]nonene.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of spiro[4.4]nonane derivatives with different functional groups.

    Elimination: Formation of spiro[4.4]nonene.

    Oxidation: Formation of spiro[4.4]nonane derivatives with oxidized functional groups.

Scientific Research Applications

2-Bromospiro[4.4]nonane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.

    Biology: Potential use in the study of biological systems due to its unique structural properties.

    Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromospiro[4.4]nonane depends on the specific application and the target molecule. In general, the bromine atom can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The spirocyclic structure provides rigidity and unique spatial orientation, which can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.4]nonane: The parent compound without the bromine atom.

    1,6-Dioxaspiro[4.4]nonane: A derivative with oxygen atoms in the ring structure.

    1,3,7-Triazaspiro[4.4]nonane-2,4-dione: A nitrogen-containing spirocyclic compound.

Uniqueness

2-Bromospiro[4.4]nonane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The spirocyclic structure also contributes to its uniqueness, providing a rigid and well-defined three-dimensional shape that can influence its interactions and applications in various fields.

Properties

IUPAC Name

3-bromospiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-8-3-6-9(7-8)4-1-2-5-9/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFCPQOOXGAMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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